1,2,5-Oxadiazol-3-amine

Description

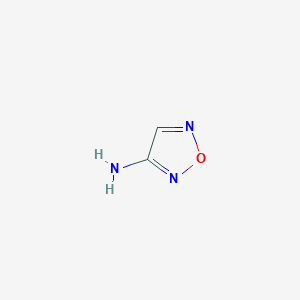

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-1-4-6-5-2/h1H,(H2,3,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYBLZGEIIBUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621235 | |

| Record name | 1,2,5-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73147-56-5 | |

| Record name | 1,2,5-Oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Chemical Properties of 1,2,5-Oxadiazol-3-amine

Foreword: The Furazan Core in Modern Chemistry

The 1,2,5-oxadiazole, colloquially known as furazan, represents a fascinating and highly valuable class of five-membered aromatic heterocycles. First explored in the late 19th century, the furazan scaffold has transitioned from a subject of academic curiosity to a privileged structure in contemporary medicinal chemistry and materials science.[1] Its unique arrangement of one oxygen and two nitrogen atoms imparts distinct electronic properties, metabolic stability, and planarity, making it a versatile building block for novel molecular architectures.[1][2][3] This guide focuses specifically on 1,2,5-oxadiazol-3-amine (3-aminofurazan), a foundational derivative that serves as a critical starting point for a diverse array of advanced chemical entities. We will delve into its core properties, reactivity, synthesis, and applications, providing the field-proven insights necessary to leverage this scaffold effectively in research and development.

Core Physicochemical and Structural Properties

This compound is a small heterocyclic molecule whose properties are defined by the interplay between its electron-deficient aromatic core and its nucleophilic amino substituent.

Structural Analysis

The molecule's architecture can be dissected into two key components:

-

1,2,5-Oxadiazole Core : This ring is inherently electron-deficient due to the high electronegativity of its constituent heteroatoms. This electronic nature makes the ring's carbon atoms susceptible to nucleophilic attack while rendering it less reactive toward electrophiles.[1][4]

-

3-Amine Group : The primary amine (–NH₂) at the C3 position is the principal site of reactivity for derivatization. Its nucleophilic character allows for a wide range of chemical modifications, making it a crucial handle for medicinal chemists in structure-activity relationship (SAR) studies.[1][5]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below, based on computed data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | 3-Amino-1,2,5-oxadiazole, Aminofurazan | PubChem[6] |

| CAS Number | 73147-56-5 | PubChem[6] |

| Molecular Formula | C₂H₃N₃O | PubChem[6] |

| Molecular Weight | 85.07 g/mol | PubChem[6] |

| Monoisotopic Mass | 85.027611728 Da | PubChem[6] |

| XLogP3 | -0.6 | PubChem[6] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | ChemScene[7] |

| Hydrogen Bond Acceptor Count | 4 | ChemScene[7] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 3-aminofurazan is paramount for its effective utilization as a chemical building block.

General Synthetic Strategies

The construction of the 1,2,5-oxadiazole ring is most commonly achieved through the dehydration of α-dione dioximes (glyoximes). This method is compatible with a variety of substituents, including amino groups.[4] While numerous specific pathways exist, a generalized workflow illustrates the core transformation.

For monosubstituted furazans like the title compound, it is critical to avoid basic dehydrating agents, as the resulting product can be unstable under alkaline conditions.[4] Syntheses often proceed from precursors such as 1,2,5-oxadiazole-3,4-diamine, where one amino group is selectively reacted or removed.[2]

Chemical Reactivity Profile

The reactivity of this compound is a tale of two functionalities: the stable aromatic ring and the reactive exocyclic amine.

-

Ring Reactivity : The furazan ring itself is generally robust and shows low reactivity towards electrophilic attack. However, the electron-deficient carbons can undergo nucleophilic substitution, particularly if a suitable leaving group is present at the C4 position.[1][4] Strong reducing agents can lead to ring cleavage.[4]

-

Amine Group Reactivity : The 3-amino group is the primary center for synthetic elaboration. It readily undergoes reactions typical of primary amines, most notably N-acylation. This reaction is fundamental in drug development for creating amide derivatives, which allows for the exploration of chemical space and the optimization of pharmacological properties.[5]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound and its derivatives. Below are the expected spectroscopic signatures based on data from closely related analogues.

| Technique | Characteristic Features | Reference Analogue |

| IR Spectroscopy | Strong, sharp bands in the 3410–3210 cm⁻¹ region corresponding to N-H stretching of the primary amine (NH₂). A band around 1646 cm⁻¹ is indicative of C=N stretching within the ring. | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |

| ¹H NMR | A broad singlet signal attributable to the two amine protons (–NH₂). A singlet for the C4-H proton on the furazan ring (if unsubstituted). | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |

| ¹³C NMR | Two distinct signals for the carbon atoms of the oxadiazole ring, typically in the range of 140–155 ppm. | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine[2][8] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (85.0276 Da). | This compound[6] |

Protocol: Infrared (IR) Spectroscopy Analysis

This protocol provides a self-validating system for obtaining a reliable IR spectrum of a solid aminofurazan sample.

Objective: To identify the characteristic functional groups of a this compound derivative.

Methodology: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.

Step-by-Step Procedure (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step; a flat baseline confirms the absence of contaminants.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

Validation: Confirm the automatic background subtraction has resulted in a flat baseline outside of absorption bands.

-

Interpretation: Identify key absorption bands. Look for the characteristic N-H stretching frequencies (~3400-3200 cm⁻¹) to confirm the presence of the amine group. Identify the C=N stretching frequency (~1650 cm⁻¹) associated with the heterocyclic core.[2][8]

-

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by taking another background scan.

Applications in Drug Discovery and Materials Science

The 1,2,5-oxadiazole moiety is a cornerstone of modern medicinal chemistry, and 3-aminofurazan is a key entry point into this chemical space.[3][9]

-

Medicinal Chemistry Scaffold : The furazan ring is considered a bioisostere of amide and ester groups, allowing chemists to replace these metabolically labile functionalities to improve a drug candidate's pharmacokinetic profile. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][5][9]

-

Enzyme Inhibition : Derivatives of 1,2,5-oxadiazole are being actively investigated as potent enzyme inhibitors. For example, they form the core of novel inhibitors targeting indoleamine-2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunosuppression.[10]

-

Energetic Materials : The high nitrogen content and oxygen balance of the furazan ring make it a building block for advanced energetic materials.[4] The introduction of amino and nitro groups onto the furazan core allows for the fine-tuning of properties like detonation velocity and thermal stability.[11][12][13]

Safety, Handling, and Storage

While there is no universal toxicity pattern for the 1,2,5-oxadiazole framework, appropriate laboratory precautions are essential.[4]

Mandatory Safety Protocol

Objective: To ensure the safe handling of this compound and its derivatives in a laboratory setting.

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[14]

Handling Procedures:

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula.

-

Contact Avoidance: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[15] The compound may cause skin and eye irritation.[16]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. The compound may be harmful if swallowed.[16][17]

Special Considerations:

-

Explosive Potential: While 3-aminofurazan itself is not noted as explosive, be aware that many nitro and azido derivatives of 1,2,5-oxadiazole possess explosive properties.[4][11] Extreme care, including the use of blast shields and specialized handling procedures, must be taken when synthesizing or handling such derivatives.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple heterocycle; it is a potent and versatile platform for innovation. Its unique combination of an electron-deficient aromatic core and a reactive amino group provides a gateway to a vast chemical space. For researchers in drug discovery, it offers a metabolically stable scaffold for developing novel therapeutics. For materials scientists, it is a foundational component for high-performance energetic compounds. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward unlocking its full potential in addressing complex scientific challenges.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials. New Journal of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

-

Spandidos Publications. (n.d.). RECENT ADVANCES ON 1,2,4-OXADIAZOLES: FROM SYNTHESIS TO REACTIVITY AND PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Assembly of three oxadiazole isomers toward versatile energetics. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2026). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Retrieved from [Link]

-

ResearchGate. (2025). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2024). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry. Retrieved from [Link]

-

Research and Reviews. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from [Link]

Sources

- 1. 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 924871-23-8 | Benchchem [benchchem.com]

- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C2H3N3O | CID 21988305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The 1,2,5-Oxadiazole (Furazan) Ring System: A Comprehensive Guide to Synthesis, Pharmacology, and Energetic Applications

Executive Summary & Electronic Topology

The 1,2,5-oxadiazole ring—commonly referred to as furazan —and its N-oxide derivative, furoxan (1,2,5-oxadiazole-2-oxide), represent a highly privileged class of five-membered heterocyclic compounds. Characterized by one oxygen and two nitrogen atoms at the 1, 2, and 5 positions, this architecture forms a π-excessive aromatic system where six electrons are delocalized over five atoms[1].

From a physicochemical perspective, the highly electron-withdrawing N–O–N sequence renders the adjacent carbon atoms distinctly electrophilic. This unique electronic topology imparts exceptional hydrolytic stability compared to other oxadiazole isomers, making the furazan scaffold an ideal candidate for two vastly different, yet equally demanding fields: medicinal chemistry (as bioisosteres and nitric oxide donors) and materials science (as high-energy-density materials)[1][2].

Medicinal Chemistry: Bioisosterism and NO-Donor Capabilities

Furazans as Pharmacological Bioisosteres

In modern drug design, the 1,2,5-oxadiazole ring is frequently deployed as a bioisostere for esters, amides, and carboxylic acids. Because the ring is highly resistant to enzymatic hydrolysis, integrating a furazan core can dramatically enhance a drug's pharmacokinetic half-life. Recent applications have successfully utilized 1,2,5-oxadiazole derivatives as potent inhibitors of SENP2 and indoleamine 2,3-dioxygenase, offering novel therapeutic avenues for cancer and metabolic disorders[3].

Furoxans as Thiol-Mediated Nitric Oxide (NO) Donors

Furoxans (1,2,5-oxadiazole-2-oxides) possess a remarkable biological property: they are stable prodrugs capable of releasing Nitric Oxide (NO) under physiological conditions[4]. Unlike spontaneous NO donors, furoxans require activation via a chemical reaction with endogenous sulfhydryl groups (low molecular weight thiols like cysteine or glutathione).

The release of NO stimulates soluble guanylate cyclase (sGC), elevating cyclic GMP levels to promote vasodilation, inhibit platelet aggregation, and provide neuroprotection against ischemic events[4][5].

Mechanistic Rationale: The electrophilic nature of the furoxan ring invites nucleophilic attack by a thiol cofactor. This interaction triggers the cleavage of the heterocycle, forming a transient ring-opened nitroso intermediate. Subsequent degradation yields NO and a corresponding disulfide byproduct[5].

Caption: Furoxan Thiol-Mediated Nitric Oxide (NO) Release Pathway.

High-Energy-Density Materials (HEDMs)

Beyond pharmacology, the 1,2,5-oxadiazole scaffold is a cornerstone in the design of advanced energetic materials. The inherent strain and nitrogen-oxygen-rich core provide a superior standard heat of formation (HOF) of 195.75 kJ/mol for furazan, and up to 226 kJ/mol for furoxan[2][6].

By functionalizing the ring with explosophoric groups (e.g., –NO₂, –N₃, azo bridges), researchers have synthesized non-hydrogen 1,2,5-oxadiazole assemblies that exhibit extraordinary detonation velocities and pressures, often surpassing traditional explosives like RDX (Hexogen) while maintaining favorable insensitivity to impact and friction[6][7].

Table 1: Comparative Detonation Properties of 1,2,5-Oxadiazole Derivatives vs. RDX

| Compound / Scaffold | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity ( | Detonation Pressure ( | Impact Sensitivity (IS, J) |

| RDX (Reference) | 1.82 | +70.3 | 8,750 | 34.9 | 7.4 |

| Furazan (Unsubstituted) | 1.17 | +195.8 | N/A | N/A | N/A |

| Hydrazinium Salt (11) [7] | 1.82 | +850.0 | 8,822 | 35.1 | 40.0 |

| Azo-1,2,5-oxadiazoles [6] | 1.90 | +955.0 | 9,000 | 38.0 | >20.0 |

Data summarized from recent predictive and experimental energetic material characterizations[2][6][7].

Validated Synthetic Methodologies

As application scientists, ensuring the reproducibility and safety of heterocyclic synthesis is paramount. Below are two self-validating protocols for constructing the furazan and furoxan rings.

Protocol 1: Ambient-Temperature Synthesis of Furazans via CDI-Mediated Dehydrative Cyclization

Traditional syntheses of furazans require the dehydrative cyclization of bis-oximes at dangerously high temperatures, which is counterproductive when handling energetic precursors. The use of 1,1'-Carbonyldiimidazole (CDI) allows this transformation to occur at ambient temperature[8].

Rationale: CDI acts as a mild, electrophilic activating agent that converts the oxime hydroxyl group into a superior leaving group, facilitating intramolecular cyclization without thermal degradation.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equivalent of the target bis-oxime in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

-

Activation: Cool the reaction vessel to 0 °C. Slowly add 1.2 to 1.5 equivalents of CDI. Causality: Slow addition at 0 °C controls the exothermic release of CO₂ gas and prevents unwanted side reactions.

-

Cyclization: Allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction via TLC or LCMS until the bis-oxime is completely consumed.

-

Quenching & Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The aqueous wash removes the imidazole byproduct and unreacted CDI.

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3,4-disubstituted 1,2,5-oxadiazole.

Protocol 2: Synthesis of Furoxans via Nitrile Oxide Dimerization

Because furoxans are inherently asymmetric N-oxides, the most reliable method for their construction is the spontaneous [3+2] cycloaddition (dimerization) of transient nitrile oxides[3][9].

Rationale: Nitrile oxides are highly reactive 1,3-dipoles. By generating them in situ from stable hydroximoyl chlorides using a mild base, they rapidly dimerize to form the thermodynamically stable 1,2,5-oxadiazole-2-oxide ring.

Step-by-Step Workflow:

-

Precursor Generation: Dissolve the starting α-chlorooxime (hydroximoyl chloride) in an inert, non-polar solvent such as diethyl ether or benzene.

-

In Situ Generation: Add 1.1 equivalents of triethylamine (Et₃N) dropwise at room temperature. Causality: The base induces dehydrochlorination, neutralizing the HCl byproduct and generating the transient nitrile oxide.

-

Dimerization: Stir the mixture at room temperature for 12–18 hours. The highly reactive nitrile oxide molecules will undergo a head-to-tail dimerization.

-

Purification: Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate and purify the resulting furoxan via silica gel column chromatography.

References

-

Stebletsova, I. A., & Larin, A. A. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews. Available at:[Link]

-

Advances in the synthesis, biological activities and applications of 1,2,5-oxadiazol. Available at:[Link]

-

Feelisch, M., et al. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology. Available at:[Link]

-

Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC. Available at:[Link]

-

1,2,5-Oxadiazole-Based High-Energy-Density Materials: Synthesis and Performance. ResearchGate. Available at:[Link]

-

Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. ACS Publications. Available at:[Link]

-

Xue, Q., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. Available at:[Link]

-

Neel, A. J., & Zhao, R. (2018). Synthesis of 1,2,5-oxadiazoles. Organic Letters, 20, 2024-2027. Available at:[Link]

-

Product Class 7: 1,2,5-Oxadiazoles. Thieme Connect. Available at:[Link]

Sources

- 1. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 8. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Reactivity & Synthetic Utility of 3-Amino-1,2,5-Oxadiazoles

This guide details the reactivity profile, synthetic utility, and handling protocols for the amino group attached to the 1,2,5-oxadiazole (furazan) ring.

Introduction: The Electronic Landscape

The 1,2,5-oxadiazole ring (furazan) is a π-deficient heteroaromatic system characterized by extreme electron-withdrawing properties. The presence of two pyridine-like nitrogen atoms and one oxygen atom creates a "sink" that dramatically reduces the electron density available at the exocyclic amino group.

Basicity and Nucleophilicity

Unlike aniline (

-

Basicity: The conjugate acid (

) has a predicted -

Nucleophilicity: The amino group acts as a "cryptic" nucleophile. It is inert to weak electrophiles (e.g., alkyl halides under standard conditions) but reacts with strong electrophiles (acyl chlorides, nitronium ions) under forcing conditions.

Figure 1: Electronic deactivation mechanism of the amino-furazan system.

Core Reactivity Modules

Acylation and Alkylation

Direct alkylation is often low-yielding due to competitive ring alkylation or lack of reactivity. Acylation requires activation.

-

Standard Conditions: Refluxing in acetic anhydride (often with catalytic

) is required to form the acetamide. -

Forcing Conditions: Reaction with acid chlorides typically requires a base (pyridine or

) and elevated temperatures.

Oxidation: The Energetic Pathway

The most synthetically valuable transformation of the amino-furazan is oxidation. Because the ring is robust, the amino group can be oxidized to nitro or azo linkages, a key strategy in the synthesis of High Energy Density Materials (HEDMs).

| Target Group | Reagent System | Mechanism Note |

| Nitro ( | Requires peracid intermediate; often catalyzed by | |

| Azo ( | Oxidative coupling of two amine units. | |

| Azoxy ( | Partial oxidation of the azo intermediate. |

Rearrangements (Boulton-Katritzky)

While the 1,2,5-oxadiazole ring is generally the product of Boulton-Katritzky rearrangements (from 1,2,4-oxadiazoles), 3-amino-1,2,5-oxadiazoles can participate if the amino group is derivatized into a side chain containing a nucleophile (e.g., an amidoxime or hydrazone).

-

Mechanism: The side-chain nucleophile attacks the ring nitrogen (

), leading to ring opening (

Figure 2: General logic of the Boulton-Katritzky rearrangement for furazan derivatives.

Experimental Protocols

Protocol A: Synthesis of 3,3'-Diamino-4,4'-azofurazan (DAAzF)

Target: Oxidative coupling of 3,4-diaminofurazan (DAF).

Reagents:

-

3,4-Diaminofurazan (DAF)

-

Sodium Hypochlorite (

, 10-13% aq. solution) -

Sodium Hydroxide (

)

Procedure:

-

Dissolution: Dissolve DAF (10.0 g, 0.1 mol) in water (100 mL) containing NaOH (4.0 g) at ambient temperature.

-

Oxidation: Add the NaOCl solution (approx. 60 mL) dropwise over 30 minutes while maintaining the temperature between 20–25°C. The solution will turn orange-red.

-

Precipitation: Stir the reaction mixture for 2 hours. The azo product (DAAzF) precipitates as a bright orange solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove chloride salts, and dry in a vacuum oven at 60°C.

-

Validation:

-

Yield: ~85-90%

-

Appearance: Orange crystalline solid.

-

Melting Point: >250°C (dec).

-

Protocol B: Synthesis of 3-Amino-4-nitrofurazan (ANF)

Target: Oxidation of amino group to nitro group.

Reagents:

-

3,4-Diaminofurazan (DAF)

-

Hydrogen Peroxide (

, 30% or 50%) -

Sulfuric Acid (

, conc.) -

Sodium Tungstate (

) - Catalyst

Procedure:

-

Preparation: In a round-bottom flask, dissolve

(1.0 g) in -

Acidification: Carefully add conc.

(20 mL) with cooling (ice bath) to keep temp < 20°C. -

Addition: Add DAF (5.0 g) in small portions to the stirred acid/peroxide mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn yellow.

-

Quench: Pour the reaction mixture onto crushed ice (200 g).

-

Extraction: Extract the aqueous mixture with ethyl acetate (

mL). -

Purification: Wash the organic layer with bicarbonate solution, dry over

, and evaporate. Recrystallize from ethanol/water. -

Validation:

-

Yield: ~60-70%

-

Melting Point: 123–125°C.

-

Data Summary

| Property | Value / Characteristic | Relevance |

| Ring | ~ -5.0 | Extremely weak base; ring nitrogens do not protonate easily. |

| Amine | < 1.0 (estimated) | Non-basic; requires forcing conditions for electrophilic attack. |

| Thermal Stability | High ( | Suitable for energetic material applications. |

| Redox Potential | High | Facile oxidation to azo/nitro; reduction opens the ring. |

References

-

Synthesis of Nitro, Nitroso, Azo, and Azido Derivatives of (4‐R1‐5‐R2‐1,2,3‐triazol‐1‐yl)‐1,2,5‐oxadiazoles . ChemInform.

-

Product Class 7: 1,2,5-Oxadiazoles (Furazans) . Science of Synthesis.

-

Synthesis scheme for pure 3,3'-diamino-4,4'-azofurazan (DAAzF) . ResearchGate.[2]

-

Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan . Chemical Engineering Transactions.

-

Boulton-Katritzky rearrangement . ResearchGate.[2]

Sources

"Theoretical and computational studies of 1,2,5-oxadiazole structures"

Title: The Dual-Faceted Scaffold: Theoretical and Computational Studies of 1,2,5-Oxadiazole Structures

Executive Summary

The 1,2,5-oxadiazole ring (commonly known as furazan) is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. Its unique electronic configuration imparts a high positive enthalpy of formation and a remarkable capacity for non-classical bioisosterism[1][2]. This whitepaper explores the computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—used to predict and validate the behavior of 1,2,5-oxadiazole derivatives in two distinct fields: targeted drug discovery and high-energy density materials (HEDMs).

Electronic Structure and Causality in Modeling

At the core of 1,2,5-oxadiazole's versatility is its electron-withdrawing nature and the presence of high-energy N-O and C=N bonds[3]. In computational chemistry, capturing this electronic environment requires precise basis sets. DFT studies utilizing B3LYP/6-311++G(d,p) are standard because the diffuse functions accurately model the lone pairs on the nitrogen and oxygen atoms[4]. This precise modeling is critical for both mapping the electrostatic potential (ESP) to predict crystal packing in explosives[5] and calculating hydrogen bonding networks in biological receptor pockets[1].

Computational Pharmacology of 1,2,5-Oxadiazoles

In drug discovery, the 1,2,5-oxadiazole scaffold acts as a bioisostere for carboxylic acids and amides, improving metabolic stability and membrane permeability[1].

Case Study: SENP2 Inhibitors

Computational screening has successfully identified 1,2,5-oxadiazoles as a novel class of SENP2 (Sentrin-specific protease 2) inhibitors[6]. The methodology relies on matching the shape and electrostatic properties of the SUMO1 C-terminal conjugate to prioritize small molecules[6].

Self-Validating Protocol: Structure-Based Virtual Screening & Docking

-

Target Preparation: Retrieve the SENP2 crystal structure. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

-

Causality: The catalytic triad requires precise protonation states to accurately simulate the nucleophilic attack environment. Without this, docking algorithms will miscalculate the electrostatic penalties of the active site.

-

-

Ligand Library Preparation: Generate 3D conformers of 1,2,5-oxadiazole derivatives.

-

Causality: Utilizing an implicit solvent model (e.g., C-PCM) during geometry optimization mimics the dielectric constant of the biological environment. This prevents the artificial collapse of flexible omega-aminoalkyl side chains in a vacuum, ensuring the conformers are biologically relevant[1].

-

-

Pharmacophore Modeling: Define a shape and electrostatic query based on the SUMO1 C-terminal residues[6]. 1,2,5-oxadiazoles are prioritized due to their complementary ESP profile.

-

Molecular Docking: Execute Glide-XP (Extra Precision) docking. The scoring function evaluates the hydrogen bonding between the oxadiazole nitrogen/oxygen atoms and the SENP2 active site.

-

Validation: Top hits are validated via FRET-based assays. This self-validating loop ensures that computational docking scores correlate with empirical endopeptidase activity, yielding confirmed IC50 values as low as 3.7 μM[6].

Caption: Computational workflow for identifying 1,2,5-oxadiazole-based SENP2 inhibitors.

Energetics: Detonation Property Prediction

Conversely, the high positive enthalpy of formation (217–226 kJ/mol) and high nitrogen-oxygen content (63–70%) of the furazan ring make it a premier building block for high-energy density materials (HEDMs)[2]. The introduction of nitro (-NO2) or azo (-N=N-) groups to the core significantly alters its detonation velocity (D) and pressure (P)[5].

Self-Validating Protocol: DFT Calculation of Detonation Properties

-

Geometry Optimization: Perform DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set[4].

-

Frequency Analysis: Calculate vibrational frequencies to ensure the optimized geometry is a true local minimum and to obtain zero-point energy (ZPE) corrections.

-

Heat of Formation (HOF) Calculation: Utilize isodesmic reactions.

-

Causality: Because the number and types of chemical bonds are strictly conserved between reactants and products in an isodesmic reaction, the systematic correlation energy errors inherent in DFT functionals effectively cancel out, yielding highly accurate thermodynamic predictions[7].

-

-

Crystal Density Prediction: Map the molecular electrostatic potential (ESP) to predict the crystal density.

-

Causality: High positive ESP regions correlate with tighter crystal packing, directly influencing the density parameter critical for explosive power[5].

-

-

Detonation Performance: Input the calculated HOF and density into the Kamlet-Jacobs empirical equations to derive the detonation velocity (D) and pressure (P)[5].

Caption: DFT-based workflow for predicting detonation properties of furazan derivatives.

Quantitative Data Synthesis

The dual nature of 1,2,5-oxadiazole derivatives is best illustrated by comparing their pharmacological and energetic metrics across recent computational studies.

| Compound / Derivative | Primary Application | Key Computational Metric | Experimental / Predicted Value | Ref. |

| 4-hydroxy-1,2,5-oxadiazole-3-yl | GABA Receptor Agonist | Bioactive Conformation Stability | High stabilization (C-PCM model) | [1] |

| 1,2,5-oxadiazole scaffold | SENP2 Inhibitor | Glide-XP Docking Score | IC50 = 3.7 μM | [6] |

| Oxadiazole-bifurazan (A6) | Energetic Material | Detonation Velocity (D) | 10.30 km/s (Predicted) | [3] |

| Bis(4-(1,2,4,5-tetrazin-3-yl)-1,2,5-oxadiazol-3-yl) diazene | Energetic Material | Solid-Phase HOF | > 1100 kJ/mol (Predicted) | [7] |

References

-

Theoretical studies of novel high energy density materials based on oxadiazoles. Journal of Molecular Modeling. [Link]

-

Hydroxy-1,2,5-oxadiazolyl moiety as bioisoster of the carboxy function. A computational study on gamma-aminobutyric acid (GABA) related compounds. Journal of Molecular Modeling. [Link]

-

Identification of 1,2,5-Oxadiazoles as a New Class of SENP2 Inhibitors Using Structure Based Virtual Screening. Journal of Chemical Information and Modeling. [Link]

-

Molecular design and theoretical study of oxadiazole-bifurazan derivatives. ProQuest. [Link]

-

Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Journal of Molecular Modeling. [Link]

-

Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. Crystal Growth & Design. [Link]

-

Amino-4(3)-nitro-1,2,5-oxadiazole-2-oxides and their Ring-opened Isomers-A DFT Treatment. Earthline Journal of Chemical Sciences. [Link]

Sources

- 1. Hydroxy-1,2,5-oxadiazolyl moiety as bioisoster of the carboxy function. A computational study on gamma-aminobutyric acid (GABA) related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular design and theoretical study of oxadiazole-bifurazan derivatives - ProQuest [proquest.com]

- 4. earthlinepublishers.com [earthlinepublishers.com]

- 5. Theoretical studies of novel high energy density materials based on oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational investigation of the properties of double furazan-based and furoxan-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furazan Frontier: Strategic Exploration of 1,2,5-Oxadiazol-3-amine Chemical Space

Topic: Exploring the Chemical Space of 1,2,5-Oxadiazol-3-amine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1,2,5-oxadiazole (furazan) scaffold represents a unique region of chemical space, characterized by high electron deficiency, distinct hydrogen bond acceptor capabilities, and metabolic stability. Within this class, This compound derivatives have emerged as critical pharmacophores, most notably in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.[1][2] This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic potential of this scaffold, moving beyond the well-known energetic material applications of furazans to focus on their utility in precision medicine.

Chemical Architecture & Electronic Properties

The 1,2,5-oxadiazole ring is a planar, electron-poor aromatic system. The presence of two nitrogen atoms and one oxygen atom creates a strong dipole and reduces the basicity of the exocyclic amine at the 3-position.

-

pKa Modulation: The furazan ring acts as a strong electron-withdrawing group (EWG). Consequently, the 3-amino group is significantly less basic than aniline, impacting its nucleophilicity and hydrogen bond donor (HBD) profile.

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYPs, although reductive ring opening can occur under specific hypoxic conditions or via bacterial metabolism.

-

Bioisosterism: The scaffold often serves as a bioisostere for amide bonds or phenyl rings, offering improved solubility and reduced lipophilicity (LogP) compared to carbocyclic analogs.

Synthetic Strategies: Accessing the Scaffold

The construction of this compound derivatives primarily follows two distinct logical pathways: de novo ring construction via glyoximes or the functionalization of the pre-formed 3,4-diaminofurazan core.

Pathway A: The Glyoxime Dehydration Route

This is the most versatile method for generating unsymmetrical 3-amino-4-substituted derivatives.

-

Precursor Assembly: Reaction of amidoximes with hydroximoyl chlorides generates the vic-dioxime intermediate.

-

Cyclodehydration: Heating the dioxime with dehydrating agents (e.g., SOCl₂, Ac₂O, or succinic anhydride) effects ring closure.

-

Critical Insight: Basic conditions must be avoided during dehydration if the product lacks stabilizing substituents, as the furazan ring is sensitive to base-induced ring opening (forming nitriles).

-

Pathway B: Modification of 3,4-Diaminofurazan

Commercially available 3,4-diaminofurazan (DAF) serves as a divergent point.

-

Oxidation: Controlled oxidation (e.g., H₂O₂/Na₂WO₄) yields 3-amino-4-nitrofurazan, a precursor for nucleophilic aromatic substitution (SNAr) reactions.

-

Paal-Knorr Cyclization: Condensation with 1,4-diketones yields 3-amino-4-(pyrrol-1-yl)furazans.

Visualization: Synthetic Workflow

Figure 1: Divergent synthetic pathways to access the this compound chemical space.

Medicinal Chemistry & SAR: The IDO1 Case Study

The most high-profile application of this scaffold is in the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] Epacadostat, a potent IDO1 inhibitor, utilizes the furazan ring to coordinate with the heme iron in the enzyme's active site.

Mechanism of Action

IDO1 catalyzes the rate-limiting step of tryptophan (Trp) catabolism to kynurenine (Kyn).[1][3] High IDO1 activity in tumors depletes Trp and elevates Kyn, suppressing T-cell proliferation.

-

The "Heme-Binding" Switch: The N2 nitrogen of the 1,2,5-oxadiazole ring coordinates directly to the Fe(II) of the heme cofactor.

-

The 3-Amine Role: In many inhibitors, the 3-amine is derivatized into a N-hydroxyamidine or sulfamoylamino group. This moiety forms critical hydrogen bonds with the propionate side chain of the heme and the Ser167 residue.

SAR Logic

| Position | Modification | Biological Consequence |

| Ring (Core) | 1,2,5-Oxadiazole | Essential for Heme-Fe coordination. 1,2,4-isomers are generally less potent. |

| 3-Position | -NH₂, -C(=NH)NHOH | The exocyclic amine/amidine acts as an H-bond donor to the active site pocket (Ser167). |

| 4-Position | Phenyl, Heteroaryl | Fills the hydrophobic Pocket A. Electron-withdrawing groups (F, Cl) often enhance potency. |

Visualization: IDO1 Signaling & Inhibition

Figure 2: The IDO1 pathway and the intervention point of furazan-based inhibitors.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,5-oxadiazol-3-amine

This protocol describes the synthesis of a representative scaffold via the glyoxime route.[4] This method is preferred for its safety profile compared to energetic material precursors.

Objective: Synthesis of 4-phenyl-1,2,5-oxadiazol-3-amine. Safety: Work in a fume hood. Hydroximoyl chlorides are skin irritants.

Step 1: Preparation of Phenylglyoxime

-

Reagents: Benzaldehyde (10 mmol), Hydroxylamine hydrochloride (22 mmol), NaOH (22 mmol), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve hydroxylamine HCl in water; add NaOH.

-

Add benzaldehyde dropwise. Reflux for 2 hours.

-

Cool to precipitate the oxime. Filter and dry.[5]

-

-

Chlorination (In situ): Treat the oxime with N-chlorosuccinimide (NCS) in DMF to generate the hydroximoyl chloride intermediate.

Step 2: Coupling to form Aminoglyoxime

-

Reagents: Phenylhydroximoyl chloride (from Step 1), Hydroxylamine (50% aq. solution), Ethanol.

-

Procedure:

-

Add hydroxylamine solution to the hydroximoyl chloride in ethanol at 0°C.

-

Stir at RT for 4 hours.

-

Evaporate solvent to yield N'-hydroxy-2-(hydroxyimino)-2-phenylethanimidamide.

-

Step 3: Cyclodehydration

-

Reagents: Aminoglyoxime intermediate, Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Suspend the intermediate in dry DCM.

-

Add SOCl₂ (1.5 eq) dropwise at 0°C.

-

Reflux for 3 hours.

-

Quench: Pour carefully into ice water/NaHCO₃.

-

Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

-

1H NMR (DMSO-d6): Look for broad singlet (NH₂) at ~6.5 ppm and aromatic protons at 7.4-7.8 ppm.

-

MS: M+1 peak corresponding to MW (161.16 g/mol ).

Future Outlook & Unexplored Space

While IDO1 remains the primary target, the this compound scaffold holds untapped potential:

-

PROTAC Linkers: The rigid geometry of the furazan ring offers a unique linker motif for Proteolysis Targeting Chimeras, potentially improving cell permeability compared to flexible alkyl chains.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and specific H-bond acceptor/donor profile make it an ideal fragment for screening against metalloenzymes (e.g., Carbonic Anhydrases).

-

Antimicrobial Agents: Recent studies suggest efficacy against M. tuberculosis when coupled with thiourea moieties, exploiting the ring's ability to penetrate the mycobacterial cell wall.

References

-

Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3-Carboximidamide Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubMed. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI Molbank. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. Available at: [Link]

-

Product Class 7: 1,2,5-Oxadiazoles. Science of Synthesis. Available at: [Link]

-

Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

"Potential pharmacological relevance of the 1,2,5-oxadiazole scaffold"

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

The 1,2,5-oxadiazole scaffold, historically known as furazan , and its N-oxide derivative furoxan , represent a dichotomy in medicinal chemistry.[1] While the parent furazan ring serves as a stable, lipophilic bioisostere for amide or ester linkages, the furoxan system functions as a prodrug, uniquely capable of releasing nitric oxide (NO) under physiological conditions. This technical guide dissects the pharmacological utility of this scaffold, moving beyond basic heterocyclic chemistry to address its critical role in immuno-oncology (IDO1 inhibition) and cardiovascular therapy (NO donation) .

Structural Biology & Chemical Properties[11][12]

The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogens and one oxygen.[2][3][4][5] Its pharmacological relevance is strictly divided between its two oxidation states:

| Feature | Furazan (1,2,5-oxadiazole) | Furoxan (1,2,5-oxadiazole-2-oxide) |

| Structure | Planar, aromatic, electron-deficient. | N-oxide bond at position 2; exocyclic oxygen. |

| Stability | High metabolic stability; resistant to hydrolysis. | Metastable; prone to ring-opening by thiols. |

| Pharmacology | Bioisostere/Ligand: Binds to enzyme pockets (e.g., IDO1).[6] | Prodrug: Releases NO; modifies protein thiols. |

| Key Application | Cancer Immunotherapy (Epacadostat).[7][8] | Vasodilation, Anti-platelet, Hybrid Drugs.[9] |

Electronic Character

The furazan ring is strongly electron-withdrawing. When incorporated into a drug molecule, it lowers the pKa of adjacent protons (e.g., amidines), improving hydrogen bond donor capability. This feature is exploited in the design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the furazan ring participates in critical heme-displacement interactions.

Mechanism of Action I: The Furoxan NO-Donor System

Furoxans are unique among NO donors because they do not require specific enzymatic activation (like organic nitrates) but rely on a thiol-dependent mechanism . This allows for site-specific release in thiol-rich environments or the design of "hybrid" drugs that combine a standard pharmacophore with an NO-releasing moiety to mitigate cardiovascular side effects.

Mechanistic Pathway

The release of NO is triggered by the nucleophilic attack of a thiol (R-SH, e.g., cysteine or glutathione) at the 3- or 4-position of the furoxan ring.[10] This leads to ring opening, formation of a nitrosothiol intermediate, and subsequent liberation of NO.

Figure 1: Thiol-dependent activation cascade of furoxan derivatives leading to vasodilation.[11][12]

Mechanism of Action II: IDO1 Inhibition (Furazan)

The most commercially significant application of the stable furazan scaffold is in the inhibition of IDO1. IDO1 catalyzes the rate-limiting step of tryptophan degradation, creating an immunosuppressive tumor microenvironment.[7]

The Epacadostat Paradigm

Epacadostat (Incyte) utilizes a 1,2,5-oxadiazole-3-carboximidamide core.[7][8] The furazan ring is critical here not for reactivity, but for molecular recognition .

-

Heme Coordination: The furazan oxygen or adjacent nitrogen coordinates with the heme iron in the IDO1 active site.

-

Competitive Inhibition: It competes directly with tryptophan, preventing kynurenine production and restoring T-cell activity.

Table 1: SAR of Furazan-Based IDO1 Inhibitors Comparison of inhibitory potency based on 4-position substitution.

| Compound | R-Group (4-position) | IDO1 IC50 (Enzymatic) | IDO1 IC50 (Cellular) | Pharmacokinetic Note |

| Epacadostat | Sulfamoylamino-ethyl | ~10 nM | ~7 nM | High oral bioavailability; Phase III clinical candidate. |

| Compound 25 | Amidine-linked cycle | 178 nM | 68 nM | Improved half-life (t1/2 = 3.8h) in mice vs Epacadostat. |

| Compound 13b | Urea-linked moiety | 52 nM | 14 nM | Comparable potency; enhanced tumor suppression in LLC models. |

Data Source: Adapted from recent SAR studies [1, 2].

Experimental Protocols

Protocol A: Synthesis of 3,4-Diaryl-1,2,5-Oxadiazole (Furazan)

A robust method for generating the stable furazan core via glyoxime dehydration.

Reagents: 1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM), Substituted Glyoxime.

-

Preparation: Dissolve the appropriate

-benzil dioxime (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( -

Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in a single portion at

. -

Cyclization: Allow the mixture to warm to room temperature and stir for 3–6 hours. The reaction proceeds via the formation of an O-acyl intermediate which spontaneously cyclizes.

-

Workup: Quench with water. Extract the organic layer with DCM (

). Wash combined organics with brine, dry over-

Note: This method avoids the harsh thermal conditions of older protocols (e.g., heating with succinic anhydride), preserving sensitive functional groups.

-

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Nitric Oxide Release Assay (Griess Method)

Essential for validating Furoxan derivatives.

-

Stock Solutions: Prepare 10 mM stock of the furoxan derivative in DMSO. Prepare 5 mM L-Cysteine (Cys) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Incubation: Mix

of compound stock with -

Griess Reaction: Transfer

of the incubation mixture to a 96-well plate. Add -

Quantification: Incubate in the dark for 10 minutes (pink color development). Measure Absorbance at 540 nm.

-

Calibration: Quantify NO release (as nitrite,

) using a standard curve of sodium nitrite (

Strategic Development Workflow

To successfully leverage this scaffold, a rigorous screening cascade is required to differentiate between general cytotoxicity (often seen with non-specific furoxans) and targeted enzyme inhibition (furazans).

Figure 2: Screening cascade for identifying viable IDO1 inhibitors while filtering out non-specific toxins.

Safety & Metabolic Stability (ADME)

-

Ring Cleavage: The primary metabolic risk for 1,2,5-oxadiazoles is reductive ring cleavage. In vivo, this can lead to the formation of open-chain nitriles or alpha-dicarbonyls.

-

Mitigation: Substitution at the 3,4-positions with bulky or electron-withdrawing groups (as seen in Epacadostat) stabilizes the ring against reductive metabolism.

-

-

Mutagenicity: Early simple furazans showed some mutagenic potential. However, highly substituted derivatives (like those in clinical trials) generally pass Ames testing.

-

Energetic Properties: While 1,2,5-oxadiazoles are used in high-energy density materials (explosives), pharmaceutical derivatives are typically stable. However, Differential Scanning Calorimetry (DSC) is mandatory for all new derivatives to rule out shock sensitivity before scale-up.

References

-

Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Source: European Journal of Medicinal Chemistry (2020)

-

Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3-Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors. Source: Anti-Cancer Agents in Medicinal Chemistry (2020)

-

NO donors: Focus on furoxan derivatives. Source: Pure and Applied Chemistry (2004)

-

Synthesis of 1,2,5-oxadiazoles (Furazans) via CDI-mediated dehydration. Source: Organic Chemistry Portal / Org. Lett. (2018)

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: Molecules (2023)

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. tijer.org [tijer.org]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 6. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 1,2,5-Oxadiazol-3-amine Scaffold: Nomenclature, Synthesis, and Applications in Advanced Therapeutics and Energetics

Executive Summary

The 1,2,5-oxadiazole ring—colloquially known as the furazan ring—is a five-membered heterocycle containing one oxygen and two nitrogen atoms. When substituted with an amino group at the 3-position, it forms 1,2,5-oxadiazol-3-amine (aminofurazan), a highly versatile structural motif [1]. Due to its unique physicochemical properties, including a high nitrogen-to-carbon ratio, low aromaticity, and potent electron-withdrawing capabilities, this scaffold has become a critical building block in both medicinal chemistry (as a bioisostere and nitric oxide donor) and materials science (as a precursor to melt-castable high-energy density materials) [2].

This technical guide provides an authoritative synthesis of the nomenclature, physicochemical profiling, self-validating synthetic protocols, and mechanistic applications of this compound and its derivatives.

Nomenclature and Structural Identity

The IUPAC nomenclature for this class of compounds strictly dictates the numbering of the heteroatoms: the oxygen atom is designated as position 1, followed by the nitrogen atoms at positions 2 and 5. The amino group is localized at position 3, leaving position 4 open for further derivatization.

While "1,2,5-oxadiazole" is the preferred IUPAC designation, the trivial name "furazan" remains pervasive in literature, leading to the synonymous use of "furazan-3-amine" or "3-amino-1,2,5-oxadiazole" [1][2]. The

Quantitative Physicochemical Profiling

To facilitate comparative analysis for drug design and material formulation, the core properties of this compound and its key synthetic derivatives are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | XLogP3 / LogP | Primary Application |

| This compound (Core) | 73147-56-5 | C₂H₃N₃O | 85.07 g/mol | -0.6 | Universal Precursor |

| 4-Nitro-1,2,5-oxadiazol-3-amine | 66328-69-6 | C₂H₂N₄O₃ | 130.06 g/mol | -0.1 (est.) | Energetic Materials |

| 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | 163011-56-1 | C₄H₃N₅O₂ | 153.10 g/mol | 0.2 (est.) | Kinase Inhibitor Scaffolds |

| 4-Iodo-1,2,5-oxadiazol-3-amine | 159013-89-5 | C₂H₂IN₃O | 210.96 g/mol | 0.8 (est.) | Cross-coupling Reagent |

Synthetic Methodologies and Mechanistic Pathways

The synthesis of substituted 1,2,5-oxadiazol-3-amines often utilizes 1,2,5-oxadiazole-3,4-diamine (diaminofurazan) as a starting material. Because the furazan ring is electron-withdrawing, the amino groups exhibit reduced nucleophilicity compared to standard aliphatic or aryl amines. Consequently, derivatization requires specific catalytic conditions.

Protocol: Selective Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This protocol details the selective mono-derivatization of diaminofurazan using 2,5-hexanedione to yield a pyrrole-substituted furazan, a compound class noted for antiproliferative activity [3].

Causality of Experimental Design: Glacial acetic acid (AcOH) is utilized not merely as a solvent, but as a critical Brønsted acid catalyst. It protonates the carbonyl oxygen of 2,5-hexanedione, increasing its electrophilicity to overcome the poor nucleophilicity of the furazan amine. The temperature is strictly controlled at 40–45 °C; higher temperatures risk the formation of bis-pyrrole adducts (over-reaction), while lower temperatures stall the dehydration step of the Paal-Knorr cyclization.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 400 mg (4.0 mmol) of 1,2,5-oxadiazole-3,4-diamine in 5.0 mL of glacial acetic acid within a 25 mL round-bottom flask equipped with a magnetic stirrer.

-

Electrophile Addition: Dropwise, add 0.51 mL (4.4 mmol, 1.1 eq) of 2,5-hexanedione to the solution. The slight excess ensures complete conversion of the starting material without driving bis-substitution.

-

Kinetic Heating: Stir the reaction mixture continuously at 40–45 °C for exactly 2 hours. Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 3:1) to confirm the disappearance of the diamine.

-

Quenching & Extraction: Cool the mixture to ambient temperature (20 °C). Quench the acidic solution by adding 40 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ to neutralize residual AcOH, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.

-

Analytical Validation: Confirm the structure via FT-IR (KBr pellet, looking for distinct N-H stretch at ~3300 cm⁻¹ and absence of primary diamine doublet) and ¹H NMR (CDCl₃, verifying the pyrrole methyl singlets at δ 2.15 ppm) [3].

Workflow for the selective Paal-Knorr synthesis of a this compound derivative.

Pharmacological and Energetic Applications

Medicinal Chemistry: Bioisosterism and NO-Donors

In drug design, the 1,2,5-oxadiazole ring is frequently deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids. Its high electron-withdrawing capacity lowers the pKa of adjacent functional groups, which can enhance membrane permeability and target binding affinity [2].

Furthermore, the

Mechanism of thiol-bioactivated NO release from furoxans driving neuroprotective signaling.

High-Energy Density Materials (HEDMs)

Beyond biological systems, this compound derivatives are foundational to modern energetic materials. The inherent N-O bonds and high nitrogen content yield exceptional energy release upon decomposition. Specifically, researchers utilize amino-furazans to synthesize melt-castable energetic materials (MCEMs) .

By linking multiple oxadiazole rings (e.g., combining 1,2,5-oxadiazoles with 1,2,4-oxadiazoles), chemists can tune the melting point to the critical 80–100 °C window required for safe pour-in processing and 3D printing of explosives. For instance, the synthesis of LLM-210 (3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole) relies heavily on the structural geometry of the furazan core to achieve a density of 1.812 g/cm³ while remaining insensitive to external drop-weight impacts [5].

References

-

National Center for Biotechnology Information. "this compound | C2H3N3O | CID 21988305" PubChem. Accessed March 1, 2026. [Link]

-

Palmer, J. T., et al. "Furazans in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. [Link]

-

Kulikov, A. S., et al. "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine." Molbank, MDPI. [Link]

-

Romeiro, N. C., et al. "Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents." Journal of Medicinal Chemistry, American Chemical Society. [Link]

-

Zhang, M.-X., et al. "Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210)." Office of Scientific and Technical Information (OSTI), U.S. Department of Energy. [Link]

A Technical Guide to the Physicochemical Characterization of 1,2,5-Oxadiazol-3-amine: Solubility and Stability Profiling

Abstract: 1,2,5-Oxadiazol-3-amine, also known as 3-aminofurazan, is a nitrogen-rich heterocyclic compound that serves as a critical synthon in the development of advanced materials and pharmaceuticals.[1][2] Its utility is fundamentally governed by its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive framework for the systematic characterization of this compound. It details the theoretical underpinnings and provides field-proven, step-by-step protocols for determining its solubility in various media and its stability under a range of stress conditions as mandated by international guidelines.[3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable physicochemical profile of this versatile molecule.

Introduction

The 1,2,5-oxadiazole (furazan) ring is an electron-withdrawing heterocycle that imparts unique properties to substituted molecules, including high density and positive enthalpies of formation, making its derivatives valuable in the field of energetic materials.[2][4] Concurrently, the oxadiazole scaffold is present in numerous biologically active molecules, highlighting its significance in medicinal chemistry.[5][6] this compound is a foundational building block in this class. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for successful formulation, process development, and ensuring the safety, efficacy, and shelf-life of any resulting product.[7][8]

This guide eschews a simple recitation of data, instead focusing on the causality behind experimental choices and establishing self-validating protocols. We will explore the methodologies required to quantify solubility and systematically probe the molecule's degradation pathways, providing the user with a practical and scientifically rigorous approach to its complete physicochemical profiling.

Part 1: Solubility Profile Determination

The solubility of an active molecule is a critical determinant of its bioavailability and developability. For this compound, the presence of a polar amine group and the heterocyclic ring suggests a nuanced solubility behavior that must be experimentally verified.

Theoretical Considerations & Predictive Analysis

-

Structure-Solubility Relationship: The molecule C₂H₃N₃O possesses both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the ring nitrogens and oxygen), suggesting potential for aqueous solubility. The overall polarity, however, is moderated by the heterocyclic ring system.

-

pKa and pH-Dependent Solubility: The basic amine group will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent. The acid dissociation constant (pKa) of the conjugate acid is the inflection point of this pH-solubility curve.[9] Potentiometric titration is the gold-standard method for its determination.[10][11]

-

Lipophilicity (LogP): The partition coefficient (LogP) describes the distribution of a compound between an immiscible lipid (e.g., octanol) and aqueous phase. It is a key indicator of membrane permeability and overall "drug-likeness." For this compound, a computed XLogP3 value is -0.6, indicating a hydrophilic nature.[12] This suggests that its solubility will be higher in polar solvents.

Experimental Workflow for Solubility Assessment

A systematic approach to solubility determination involves a tiered methodology, from initial screening to definitive thermodynamic measurement.

Caption: Workflow for comprehensive solubility characterization.

Experimental Protocols

This protocol determines the pKa by monitoring pH changes during titration with an acid or base.[9][11]

-

Preparation:

-

Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a 0.01 M solution of this compound in deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is extremely low, but results must be extrapolated back to zero co-solvent.[11]

-

Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration:

-

Place a known volume (e.g., 50 mL) of the amine solution in a jacketed beaker maintained at 25°C.

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, ensuring the reading is stable.

-

Continue titration well past the equivalence point (the area of most rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is equal to the pH at the half-equivalence point.[10] This is the midpoint of the buffer region on the titration curve.[10]

-

Alternatively, calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

-

This is the gold-standard method for determining equilibrium solubility, recommended by regulatory bodies.[13][14]

-

Preparation:

-

Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and select relevant organic solvents for testing (e.g., ethanol, acetone, acetonitrile, DMSO).

-

Add an excess amount of solid this compound to vials containing a known volume of each solvent. The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[14]

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, which should be confirmed by preliminary experiments where concentration is measured at different time points (e.g., 8, 24, 48, 72 hours) until it plateaus.[13][15]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand so that the excess solid can settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared using standards of known concentration.

-

-

Data Presentation: Report the solubility in mg/mL or µg/mL for each solvent and pH condition.

Data Presentation: Solubility Profile

The collected data should be summarized for clarity and easy comparison.

Table 1: Exemplar Solubility Data for this compound at 25°C

| Solvent / Medium | pH | Solubility (µg/mL) | Method |

| 0.1 M HCl | 1.2 | > 1000 (Expected) | Shake-Flask |

| Acetate Buffer | 5.0 | (Experimental Value) | Shake-Flask |

| Phosphate Buffer (PBS) | 7.4 | (Experimental Value) | Shake-Flask |

| Water | ~7.0 | (Experimental Value) | Shake-Flask |

| Ethanol | N/A | (Experimental Value) | Shake-Flask |

| Acetonitrile | N/A | (Experimental Value) | Shake-Flask |

| DMSO | N/A | (Experimental Value) | Shake-Flask |

Part 2: Stability Profile Assessment

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions and shelf-life.[3] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing to understand the molecule's intrinsic stability.[8][16] The goal is to achieve 5-20% degradation to ensure that degradation products can be identified without completely destroying the molecule.[16][17]

Theoretical Considerations

The 1,2,5-oxadiazole ring, while generally stable, can undergo thermal or chemical cleavage under forcing conditions.[18] The primary degradation pathways for such heterocyclic amines often involve:

-

Hydrolysis: The amine group or the ring itself may be susceptible to cleavage under acidic or basic conditions.

-

Oxidation: Nitrogen-containing heterocycles can be susceptible to oxidation.

-

Thermal Decomposition: As a nitrogen-rich compound, it is expected to decompose exothermically at elevated temperatures.

Experimental Workflow for Stability Assessment

A forced degradation study systematically exposes the compound to various stressors.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying melting points and decomposition events.[19][20]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[19]

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 350°C).

-

-

Data Analysis:

-

Analyze the resulting thermogram. An endothermic peak typically represents melting, while a sharp exothermic peak indicates decomposition.

-

Report the onset temperature and peak temperature for all thermal events. The onset of the exothermic peak is a key indicator of thermal stability.[21]

-

This protocol follows ICH Q1A(R2) guidelines to assess stability under various chemical stresses.[3][16]

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60-80°C.

-

Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

-

Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

-

Analysis:

-

Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.[22]

-

Calculate the percentage of degradation and the relative amounts of each degradation product.

-

Data Presentation: Stability Profile

Summarize the findings in a clear, tabular format.

Table 2: Exemplar Forced Degradation Results for this compound

| Stress Condition | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 80°C | 24 | (Value) | (Value) | (Value) | (Value) |

| 0.1 M NaOH, 60°C | 24 | (Value) | (Value) | (Value) | (Value) |

| 3% H₂O₂, RT | 48 | (Value) | (Value) | (Value) | (Value) |

| Thermal (Solid), 80°C | 72 | (Value) | (Value) | (Value) | (Value) |

| Photolytic (ICH Q1B) | - | (Value) | (Value) | (Value) | (Value) |

Hypothetical Degradation Pathway

Based on the known chemistry of 1,2,5-oxadiazoles, thermal or harsh hydrolytic conditions could induce ring cleavage.[23][24]

Caption: Potential thermal degradation pathway of the furazan ring.

Conclusion

The comprehensive physicochemical profiling of this compound is fundamental to unlocking its full potential in research and development. The protocols and frameworks detailed in this guide provide a robust methodology for determining its solubility and intrinsic stability. By understanding its pH-dependent solubility, thermal limits, and degradation pathways, researchers can make informed decisions regarding formulation design, reaction conditions, and storage, ultimately accelerating the development timeline and ensuring the quality and safety of final products. The application of these systematic approaches is a hallmark of sound scientific and industrial practice.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-